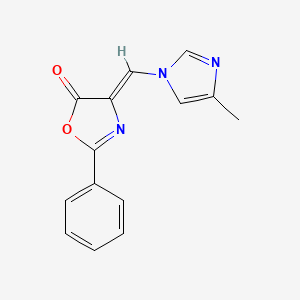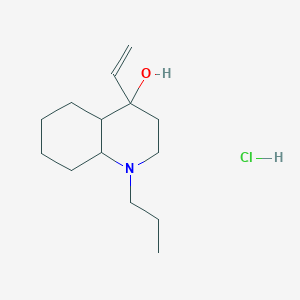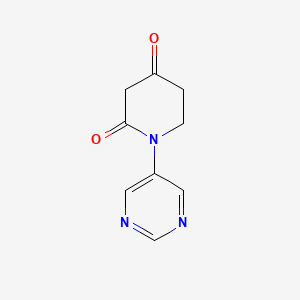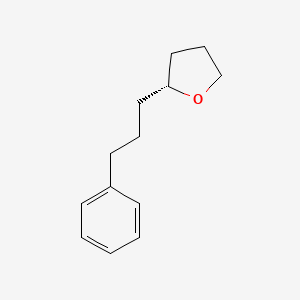
Furan, tetrahydro-2-(3-phenylpropyl)-, (2R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-(3-Phenylpropyl)tetrahydrofuran is a chiral compound that belongs to the class of tetrahydrofuran derivatives It features a tetrahydrofuran ring substituted with a 3-phenylpropyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(3-Phenylpropyl)tetrahydrofuran can be achieved through several methods. One common approach involves the photochemical ring expansion of oxetane derivatives. This method is efficient and can be performed under mild conditions, making it suitable for large-scale synthesis . Another method involves the use of oxygen and sulfur ylides, which facilitate the ring expansion of oxetane and thietane heterocycles .
Industrial Production Methods
Industrial production of ®-2-(3-Phenylpropyl)tetrahydrofuran typically involves the use of homogeneous RAFT radical polymerization. This method allows for the preparation of poly(stearyl methacrylate) homopolymers, which can be employed as macro-chain transfer agents in non-polar RAFT dispersion formulations .
化学反応の分析
Types of Reactions
®-2-(3-Phenylpropyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of ®-2-(3-Phenylpropyl)tetrahydrofuran, which can be further utilized in organic synthesis and pharmaceutical applications.
科学的研究の応用
®-2-(3-Phenylpropyl)tetrahydrofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: The compound is used in the production of polymers and materials with specific properties.
作用機序
The mechanism of action of ®-2-(3-Phenylpropyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
類似化合物との比較
Similar Compounds
Tetrahydrofuran: A simpler analog without the phenylpropyl group.
2-Phenylpropyl tetrahydrofuran: A structural isomer with the phenyl group directly attached to the tetrahydrofuran ring.
3-Phenylpropyl tetrahydrofuran: A compound with the phenylpropyl group attached at a different position on the tetrahydrofuran ring.
Uniqueness
®-2-(3-Phenylpropyl)tetrahydrofuran is unique due to its chiral nature and the specific positioning of the phenylpropyl group. This configuration can result in distinct biological activities and chemical reactivity compared to its analogs .
特性
CAS番号 |
528840-73-5 |
|---|---|
分子式 |
C13H18O |
分子量 |
190.28 g/mol |
IUPAC名 |
(2R)-2-(3-phenylpropyl)oxolane |
InChI |
InChI=1S/C13H18O/c1-2-6-12(7-3-1)8-4-9-13-10-5-11-14-13/h1-3,6-7,13H,4-5,8-11H2/t13-/m1/s1 |
InChIキー |
PBXKRPSGIACPQF-CYBMUJFWSA-N |
異性体SMILES |
C1C[C@H](OC1)CCCC2=CC=CC=C2 |
正規SMILES |
C1CC(OC1)CCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



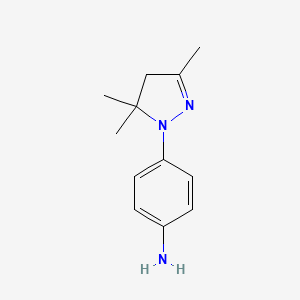
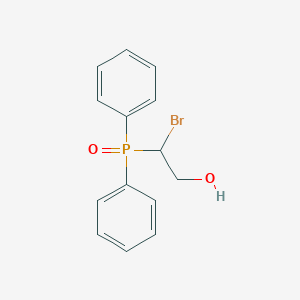
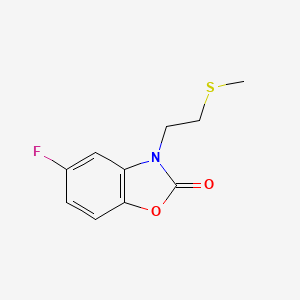
![2-Methyl-4-[3-(trifluoromethyl)phenyl]-1,2-oxazol-5(2H)-one](/img/structure/B12899039.png)
![2-[(Naphthalen-2-yl)sulfanyl]-5-(trifluoromethyl)-1,3,4-thiadiazole](/img/structure/B12899044.png)
![9-[2-(4,5-Dihydro-1,3-oxazol-2-YL)ethyl]-9H-carbazole](/img/structure/B12899046.png)



